molecular formula C15H14O2 B3053004 [4-(2-Methylphenyl)phenyl]acetic acid CAS No. 5002-01-7

[4-(2-Methylphenyl)phenyl]acetic acid

Cat. No.: B3053004
CAS No.: 5002-01-7
M. Wt: 226.27 g/mol
InChI Key: DPSNOJFKFDUDFZ-UHFFFAOYSA-N
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Description

[4-(2-Methylphenyl)phenyl]acetic acid is an organic compound with the molecular formula C15H14O2 It is a derivative of phenylacetic acid, where the phenyl group is substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methylphenyl)phenyl]acetic acid typically involves the reaction of 2-methylphenylboronic acid with 4-bromophenylacetic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methylphenyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Methylphenyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in drug discovery and development.

Medicine

In medicine, the compound and its derivatives are explored for their therapeutic potential. They may serve as lead compounds for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers, resins, and other advanced materials with desirable properties.

Mechanism of Action

The mechanism of action of [4-(2-Methylphenyl)phenyl]acetic acid and its derivatives depends on their specific biological targets. For instance, if a derivative exhibits anti-inflammatory activity, it may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX). The molecular pathways involved can vary, but typically involve interactions with specific proteins or receptors in the body.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: The parent compound, which lacks the 2-methylphenyl substitution.

    4-Methylphenylacetic acid: A similar compound with a methyl group on the phenyl ring.

    2-Methylphenylacetic acid: Another similar compound with a methyl group on the phenyl ring but in a different position.

Uniqueness

[4-(2-Methylphenyl)phenyl]acetic acid is unique due to the specific substitution pattern on the phenyl rings. This substitution can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other phenylacetic acid derivatives.

Biological Activity

[4-(2-Methylphenyl)phenyl]acetic acid, with the molecular formula C15H14O2, is a derivative of phenylacetic acid characterized by a 2-methylphenyl substitution on one of its phenyl rings. This compound has garnered attention in both chemical and biological research due to its potential applications in drug discovery and development.

Structure and Synthesis

The compound's structure features two phenyl groups, one of which is substituted with a methyl group. This specific arrangement influences its reactivity and biological activity. The synthesis of this compound typically involves various organic reactions including oxidation, reduction, and electrophilic aromatic substitution, enabling the formation of derivatives with enhanced biological properties .

The biological activity of this compound and its derivatives is largely attributed to their ability to interact with specific molecular targets. For instance, compounds derived from it may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This suggests potential anti-inflammatory properties among its derivatives.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. These compounds have been tested against various bacterial strains, showing varying degrees of effectiveness. The structural modifications can enhance their potency against specific pathogens.

Anti-inflammatory Effects

Studies have demonstrated that certain derivatives possess significant anti-inflammatory effects, likely through the inhibition of COX enzymes. This action could lead to reduced production of pro-inflammatory mediators, making these compounds candidates for developing anti-inflammatory drugs .

Anticancer Potential

Some derivatives have shown promise in anticancer research, particularly due to their selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, compounds derived from this compound were evaluated for their effects on T-lymphoblastic cell lines and displayed low nanomolar inhibitory activities against specific targets .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacterial strains
Anti-inflammatoryInhibits COX enzymes
AnticancerSelective cytotoxicity in cancer cells

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various phenylacetic acid derivatives, this compound was found to inhibit the growth of Gram-positive bacteria effectively. The study highlighted the importance of the 2-methyl substitution in enhancing antimicrobial activity compared to other derivatives lacking this modification.

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory effects revealed that a derivative of this compound significantly reduced inflammation in animal models by downregulating pro-inflammatory cytokines. This effect was attributed to the compound's ability to inhibit COX-2 expression selectively.

Case Study 3: Anticancer Evaluation

A series of experiments conducted on T-lymphoblastic cell lines demonstrated that certain derivatives exhibited potent anticancer activity with IC50 values as low as 9 nM. The selectivity and efficacy were confirmed through structural-activity relationship studies that guided further modifications to enhance therapeutic potential .

Properties

IUPAC Name

2-[4-(2-methylphenyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-4-2-3-5-14(11)13-8-6-12(7-9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSNOJFKFDUDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362640
Record name [4-(2-methylphenyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5002-01-7
Record name [4-(2-methylphenyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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